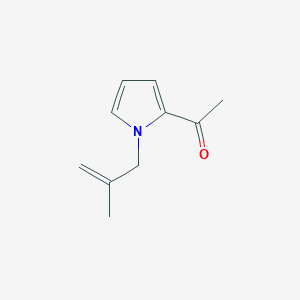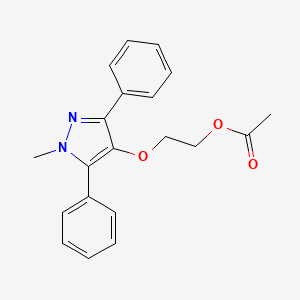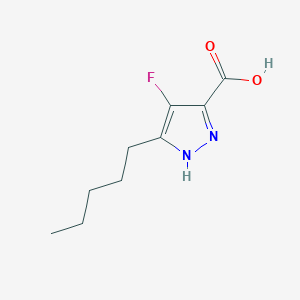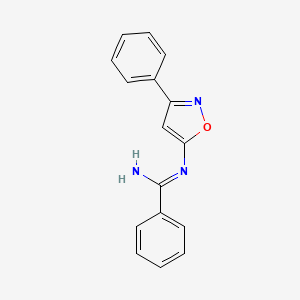
N-(3-Phenylisoxazol-5-yl)benzimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Phenylisoxazol-5-yl)benzimidamide is a compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole core linked to a phenylisoxazole moiety, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylisoxazol-5-yl)benzimidamide typically involves the reaction of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction yields benzimidazole derivatives, which can be further modified to obtain this compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves eco-friendly and efficient synthetic methods. These methods aim to minimize the use of toxic reagents and reduce waste production. Green chemistry approaches, such as using non-toxic solvents and catalysts, are commonly employed in the large-scale synthesis of these compounds .
化学反应分析
Types of Reactions
N-(3-Phenylisoxazol-5-yl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.
科学研究应用
N-(3-Phenylisoxazol-5-yl)benzimidamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of N-(3-Phenylisoxazol-5-yl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogens, leading to their death. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
N-(3-Phenylisoxazol-5-yl)benzimidamide can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-Dimethylbenzimidazole: A component of vitamin B12 with various biological activities.
2-(4-Nitrobenzyl)-1H-benzimidazole: Exhibits significant inhibitory effects against certain enzymes
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and biological activities compared to other similar compounds.
属性
分子式 |
C16H13N3O |
|---|---|
分子量 |
263.29 g/mol |
IUPAC 名称 |
N'-(3-phenyl-1,2-oxazol-5-yl)benzenecarboximidamide |
InChI |
InChI=1S/C16H13N3O/c17-16(13-9-5-2-6-10-13)18-15-11-14(19-20-15)12-7-3-1-4-8-12/h1-11H,(H2,17,18) |
InChI 键 |
BUIDUMCAINEOGY-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)/N=C(/C3=CC=CC=C3)\N |
规范 SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N=C(C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Isoquinolinamine, N-[1-(3-furanylmethyl)-3-piperidinyl]-](/img/structure/B12887457.png)
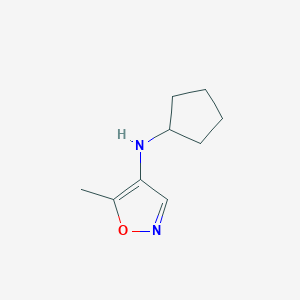
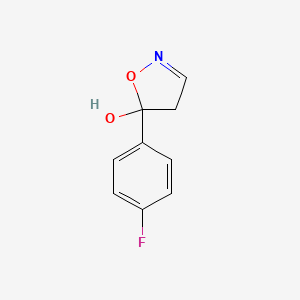
![2-(Aminomethyl)benzo[d]oxazole-4-acetic acid](/img/structure/B12887470.png)
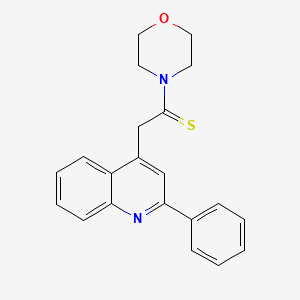

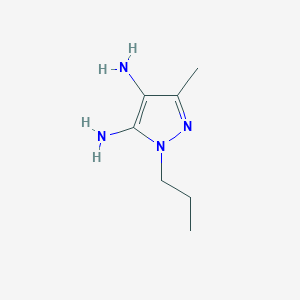

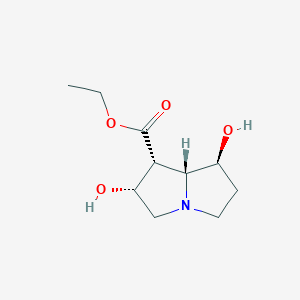
![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12887490.png)
